(R)- vs. (S)-1-Methylisoindoline: 2- to 4-Fold Antibacterial Potency Differential in Quinolone Derivatives
In the development of the des-F(6)-quinolone antibiotic garenoxacin (T-3811), the enantiomers (R)-5b and (S)-5b were synthesized via Suzuki coupling from (R)- and (S)-1-methylisoindoline-derived boronic acid intermediates, respectively. The (R)-5b stereoisomer demonstrated 2- to 4-fold greater in vitro antibacterial activity than (S)-5b against a panel of Gram-positive and Gram-negative organisms [1]. Against Mycoplasma pneumoniae IID813, (R)-5b achieved an MIC of 0.0313 µg/mL, representing 16-fold greater potency than levofloxacin and 64-fold greater potency than ciprofloxacin [1]. This establishes that the (R) absolute configuration at the 1-position of the isoindoline precursor is a critical determinant of downstream pharmacological activity.
| Evidence Dimension | In vitro antibacterial activity (MIC) of quinolone derivatives synthesized from (R)- vs. (S)-1-methylisoindoline precursors |
|---|---|
| Target Compound Data | (R)-5b (derived from (R)-1-methylisoindoline): 2- to 4-fold more active than (S)-5b across organisms tested; MIC 0.0313 µg/mL vs. M. pneumoniae IID813 |
| Comparator Or Baseline | (S)-5b (derived from (S)-1-methylisoindoline): 2- to 4-fold less active; levofloxacin: MIC 0.5 µg/mL; ciprofloxacin: MIC 2.0 µg/mL (vs. M. pneumoniae) |
| Quantified Difference | (R)-5b: 2–4× more potent than (S)-5b; 16× more potent than levofloxacin; 64× more potent than ciprofloxacin against M. pneumoniae |
| Conditions | In vitro broth microdilution susceptibility testing against Staphylococcus aureus, Streptococcus pneumoniae (including quinolone-resistant strains), Mycoplasma pneumoniae IID813, Mycobacterium tuberculosis M-4, and Haemophilus influenzae ATCC49247 |
Why This Matters
For medicinal chemistry programs using this building block to construct bioactive molecules, the (R) configuration can confer a 2- to 4-fold potency advantage over the (S) enantiomer in the final compound, directly impacting lead optimization decisions and procurement specifications.
- [1] Hayashi K, Todo Y, Hamamoto S, et al. Synthesis, antibacterial activity, and toxicity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids. Discovery of the novel des-F(6)-quinolone antibacterial agent garenoxacin (T-3811 or BMS-284756). Arzneimittelforschung. 2002;52(12):903-913. doi:10.1055/s-0031-1299988. PMID: 12572531. View Source
